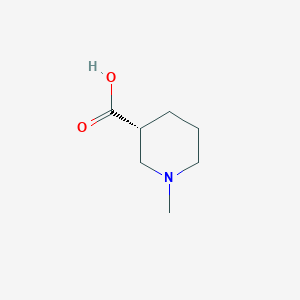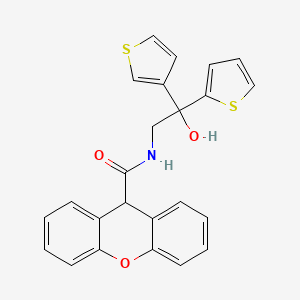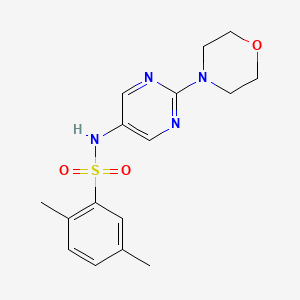
4-Methoxy-3-methylthiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-methylphenol is a chemical compound with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is also known by other names such as 4-Methoxy-3-methylphenol, Phenol, 4-methoxy-3-methyl-, and 3-Methyl-4-methoxyphenol .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-methylphenol consists of a phenol group attached to a methoxy group and a methyl group . The exact structure can be represented by the formula CHO .Physical And Chemical Properties Analysis
4-Methoxy-3-methylphenol has a refractive index of n20/D 1.5831 (lit.) . It has a boiling point of 100-103 °C/13 mmHg (lit.) and a density of 1.14 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-Methoxy-3-methylthiophenol is involved in various chemical syntheses and transformations. For instance, it plays a role in the preparation of 4-hydroxy-2-trifluoromethylthiophene, a novel bioisostere of α,α,α-trifluoro-m-cresol (Karp, G. et al., 2000). Additionally, it is used in the synthesis of 4,4′-dimethoxy-3,3′-bithiophene, demonstrating its utility in forming complex thiophene-based structures (Zuo, H. et al., 2015).
Aroma Compound in Fruits
- This compound has been identified as a significant aroma compound in blackcurrant berries (Ribes nigrum L.), contributing to the characteristic aroma of these fruits. This discovery was made possible by advanced analytical techniques (Jung, K. et al., 2016).
Application in Electronic Industry
- The compound is utilized in the electronic industry for the development of new synthetic organic materials. This application is highlighted in studies involving the direct regioselective C-H arylation of 3-methoxythiophene, showcasing its potential in creating advanced electronic components (Borghese, A. et al., 2006).
Polymerization and Material Science
- In material science, this compound is used in the process of electropolymerization and the development of electrochromic electrodes. Studies have explored its incorporation with nano- and mesoporous TiO2 films to form nanocomposite electrochromic electrodes, enhancing the stability and efficiency of these materials (Ma, L. et al., 2008).
Photophysical Properties
- Research into the photophysical properties of derivatives of this compound, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, has revealed unique luminescence properties. These studies are significant in understanding the quantum yields and excited-state proton transfer, relevant in photophysics and photochemistry (Kim, S. et al., 2021).
Electropolymerization Studies
- It is also a subject of interest in electropolymerization studies, as seen in the electrochemical preparation of PMeT/TiO2 nanocomposite electrochromic electrodes. These studies aim to enhance the long-term stability and performance of electrochromic devices (Asami, R. et al., 2006).
Safety and Hazards
4-Methoxy-3-methylphenol is classified as having acute toxicity when ingested, inhaled, or comes into contact with the skin . It can cause eye irritation and skin sensitization . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Zukünftige Richtungen
4-Methoxy-3-methylthiophenol and similar compounds have potential applications in various industries, including plastics, adhesives, and coatings . They can also serve as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups .
Eigenschaften
IUPAC Name |
4-methoxy-3-methylbenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-5-7(10)3-4-8(6)9-2/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVITXHRHLDUBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorobenzyl)-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2471619.png)

![(E)-2-Cyano-N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-3-ethoxyprop-2-enamide](/img/structure/B2471623.png)

![N-(3,5-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2471627.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2471629.png)



![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2471635.png)
![(E)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2471636.png)
![N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2471640.png)